molecular formula C20H22ClFN2O B12559298 N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide CAS No. 185963-42-2

N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide

Cat. No.: B12559298
CAS No.: 185963-42-2
M. Wt: 360.9 g/mol
InChI Key: BDKGVDWZVLKYMN-UHFFFAOYSA-N
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Description

N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide is a complex organic compound that features a unique structure combining acridine and hypofluorous amide functionalities. Acridine derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties . The incorporation of hypofluorous amide adds to its chemical versatility, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide typically involves multiple steps:

    Formation of 6-Chloro-9-methylacridine: This can be achieved through the chlorination of 9-methylacridine.

    Attachment of Hexyl Chain: The 6-chloro-9-methylacridine is then reacted with a hexyl halide under basic conditions to form the hexylated acridine derivative.

    Introduction of Hypofluorous Amide: The final step involves the reaction of the hexylated acridine derivative with hypofluorous amide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The chloro group in the acridine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of acridine oxides.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted acridine derivatives.

Scientific Research Applications

N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide involves its interaction with biological macromolecules:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide is unique due to its combination of acridine and hypofluorous amide functionalities, which confer both biological activity and chemical versatility. This dual functionality is not commonly found in similar compounds, making it a valuable compound for diverse scientific research applications.

Properties

CAS No.

185963-42-2

Molecular Formula

C20H22ClFN2O

Molecular Weight

360.9 g/mol

IUPAC Name

6-(6-chloro-9-methylacridin-2-yl)oxy-N-fluorohexan-1-amine

InChI

InChI=1S/C20H22ClFN2O/c1-14-17-8-6-15(21)12-20(17)24-19-9-7-16(13-18(14)19)25-11-5-3-2-4-10-23-22/h6-9,12-13,23H,2-5,10-11H2,1H3

InChI Key

BDKGVDWZVLKYMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NC3=C1C=C(C=C3)OCCCCCCNF)Cl

Origin of Product

United States

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